molecular formula C20H20Cl2N4O2S B12208927 N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B12208927
M. Wt: 451.4 g/mol
InChI Key: PCEMUDOIJVJALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-ethyl group and a (4-chlorophenoxy)methyl moiety. The triazole ring is linked via a sulfanyl bridge to an acetamide group attached to a 3-chloro-2-methylphenyl aromatic ring . The presence of electron-withdrawing chlorine atoms and lipophilic substituents may enhance bioavailability and target binding affinity .

Properties

Molecular Formula

C20H20Cl2N4O2S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20Cl2N4O2S/c1-3-26-18(11-28-15-9-7-14(21)8-10-15)24-25-20(26)29-12-19(27)23-17-6-4-5-16(22)13(17)2/h4-10H,3,11-12H2,1-2H3,(H,23,27)

InChI Key

PCEMUDOIJVJALZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring, chlorination, and the introduction of the sulfanylacetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Triazole Ring Formation

The 1,2,4-triazole ring is typically synthesized via:

Method Reagents Conditions
Hydrazide cyclizationHydrazides, thiosemicarbazidesAcidic conditions with heat
Oxidative cyclizationTrifluoroacetimidohydrazides, D-glucoseMild conditions (e.g., room temp)

Functional Group Installation

  • Sulfanyl group addition : The thiomethyl group is introduced via:

    • Nucleophilic substitution : Reaction of triazole intermediates with thiols or thioacetates.

    • Cross-coupling : Use of thiosemicarbazides or thiocyanates.

  • Acetamide formation : Amide bond formation between the triazole intermediate and the N-(3-chloro-2-methylphenyl) group via coupling agents (e.g., EDC, HOBt).

3. Chemical Reactivity
The compound exhibits diverse reactivity due to its functional groups:

Functional Group Potential Reactions
Triazole ring Alkylation, electrophilic substitution, complexation with metals
Sulfanyl (-S-) group Oxidation (to sulfoxide/sulfone), nucleophilic substitution, thiol-thioester exchange
Acetamide (-NHCOCH2-) Hydrolysis (acidic/basic conditions), amidation, Hofmann rearrangement

4. Characterization Techniques

Method Purpose
NMR spectroscopy Structural confirmation, proton environment analysis
Mass spectrometry Molecular weight determination, fragmentation pattern analysis
Thermal analysis Melting point, stability under heating

5. Applications and Mechanism
While direct data for this compound is limited, structural analogs suggest:

  • Antifungal activity : Likely via inhibition of fungal enzymes (e.g., ergosterol biosynthesis).

  • Anticancer potential : Interaction with kinase targets or DNA-binding mechanisms.

  • Agrochemical use : Herbicidal or fungicidal applications due to triazole’s bioactivity .

6. Comparative Analysis of Triazole Derivatives

Compound Unique Features
Target compound Dual chlorophenoxy/sulfanyl groups, ethyl substitution on triazole
5-{[4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine Thiadiazole ring fused to triazole, amine functionality
Methylenebis-4H-1,2,4-triazole derivatives Symmetrical triazole dimers, reactive thiol groups

7. Research Gaps

  • Specific reaction mechanisms : Detailed studies on the target compound’s reactivity (e.g., sulfanyl group oxidation kinetics) are absent in literature.

  • In vivo efficacy : Biological activity data (e.g., MIC values for antifungal targets) are not publicly available.

  • Derivative optimization : Systematic structure-activity relationship (SAR) studies remain unexplored .

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound is its antifungal properties. Research has demonstrated that derivatives containing the 1,2,4-triazole moiety exhibit strong antifungal activity against various fungal pathogens. A study highlighted the microwave-assisted synthesis of novel thioether derivatives that showed promising antifungal effects, indicating that compounds like N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide could be effective in treating fungal infections .

Anticancer Potential

Recent investigations have identified this compound as a candidate for anticancer therapy. A study focusing on drug libraries screened for novel anticancer compounds found that specific derivatives of triazole exhibited cytotoxic effects against cancer cell lines. The mechanism of action appears to involve disruption of cellular processes critical for cancer cell survival . This positions this compound as a promising lead in cancer drug development.

Inhibition of Phospholipase A2

The compound has also been studied for its ability to inhibit lysosomal phospholipase A2, which is implicated in various pathological conditions including inflammation and cancer. Inhibition of this enzyme can lead to reduced phospholipidosis and may offer therapeutic benefits in conditions where phospholipase A2 is overactive . This suggests a potential application in the treatment of inflammatory diseases.

Agricultural Applications

In addition to its medical applications, this compound may have utility in agricultural chemistry as a fungicide or plant growth regulator. Compounds with similar structures have been shown to possess herbicidal and fungicidal properties, making them valuable in crop protection strategies.

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Studies have focused on modifying various functional groups to enhance biological activity while minimizing side effects. The incorporation of triazole rings has been particularly noteworthy due to their ability to interact with biological targets effectively .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Antifungal ActivityEffective against various fungal pathogensMicrowave-assisted synthesis study
Anticancer PotentialCytotoxic effects on cancer cell linesDrug library screening results
Phospholipase A2 InhibitionReduces phospholipidosis linked to inflammation and cancerInhibition studies
Agricultural ApplicationsPotential use as a fungicide or plant growth regulatorSimilar compounds show efficacy in agriculture
Structure Activity RelationshipModifications enhance efficacy and reduce toxicitySAR studies ongoing

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H20Cl2N4O2SC_{20}H_{20}Cl_2N_4O_2S, with a molecular weight of 451.4 g/mol. Its IUPAC name is N-(3-chloro-2-methylphenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide. The structure features a triazole ring, which is significant for its biological activity.

Antibacterial Activity

Research has indicated that compounds containing similar moieties exhibit antibacterial properties. For instance, a related compound demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum , with zones of inhibition measured at 20.5 mm and 17.0 mm respectively . In comparison, the standard drug Streptomycin showed higher efficacy with zones of 36.6 mm and 29.1 mm for the same bacterial strains.

Compound Zone of Inhibition (mm) Bacterial Strain
N-(3-chloro-2-methylphenyl)-... (Test Compound)20.5 ± 0.4Staphylococcus aureus
N-(3-chloro-2-methylphenyl)-... (Test Compound)17.0 ± 0.3Chromobacterium violaceum
Streptomycin36.6 ± 0.3Staphylococcus aureus
Streptomycin29.1 ± 0.2Chromobacterium violaceum

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of the triazole moiety, which has been associated with various anticancer mechanisms. In studies involving related compounds, significant cytotoxic effects have been observed against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example, certain derivatives exhibited IC50 values as low as 0.71μM0.71\mu M against NCIH460 cells .

The biological activity of N-(3-chloro-2-methylphenyl)-... may be attributed to its ability to interact with specific biological targets within cells:

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown the ability to induce apoptosis in cancer cells.
  • Antimicrobial Activity : The presence of chlorine and triazole rings enhances the electrophilicity of the compound, facilitating interactions with microbial enzymes or cellular components .
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at specific phases, contributing to their anticancer properties.

Case Studies

Recent studies have highlighted the efficacy of triazole-containing compounds in various therapeutic areas:

  • Anticancer Screening : A library screening identified potent anticancer agents based on structural similarities to N-(3-chloro-2-methylphenyl)-..., showing significant growth inhibition in multicellular spheroids .
  • Diabetes Management : Related thiazole compounds have been noted for their antidiabetic potential, indicating a broader therapeutic scope for compounds containing similar scaffolds .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs vary in substituents on the triazole ring and the aromatic acetamide group, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Functional Properties
Compound Name Triazole Substituents Acetamide Substituents Key Properties Biological Activity Reference
Target Compound 4-Ethyl, 5-[(4-chlorophenoxy)methyl] 3-Chloro-2-methylphenyl High lipophilicity due to Cl and ethyl groups Potential anti-inflammatory/anticancer (inferred)
N-(3-Chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-Methyl, 5-(3-methylphenyl) 3-Chloro-4-methylphenyl Moderate lipophilicity; methyl groups reduce steric hindrance Not explicitly reported
N-(3-Chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-(4-Chlorophenyl), 5-(4-methoxyphenyl) 3-Chloro-2-methylphenyl Enhanced solubility from methoxy group; dual chloro substituents increase stability Not explicitly reported
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide () 4-Ethyl, 5-[(4-acetylamino)phenoxy]methyl 2-Methyl-5-nitrophenyl Nitro group increases polarity; acetyl amino enhances hydrogen bonding Anti-exudative activity demonstrated
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide () 4-Amino, 5-(3-ethoxyphenyl) 3-Chloro-2-methylphenyl Ethoxy group improves solubility; amino group enables protonation Potential analgesic activity (inferred)

Key Observations:

Substituent Effects on Bioactivity: Chlorine atoms (e.g., in the target compound and ) enhance lipophilicity and metabolic stability, favoring membrane penetration and target engagement . Nitro and acetyl amino groups () introduce polar interactions, critical for anti-exudative effects .

Synthesis and Characterization :

  • The target compound’s synthesis likely involves 1,3-dipolar cycloaddition for triazole formation (analogous to ) and nucleophilic substitution for sulfanyl bridge formation .
  • Spectroscopic data (IR, NMR, HRMS) for analogs (e.g., ) confirm structural integrity, with chemical shifts influenced by substituent electronic effects .

Triazole cores with sulfur linkages (sulfanyl) are critical for thiol-mediated binding in enzymatic targets .

Q & A

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR can confirm substituent positions on the triazole and chlorophenyl rings by analyzing coupling patterns and chemical shifts. HRMS validates molecular weight and fragmentation patterns, ensuring purity . Infrared (IR) spectroscopy further confirms functional groups like the acetamide carbonyl (C=O stretch ~1650–1700 cm⁻¹) and sulfanyl (C–S stretch ~600–700 cm⁻¹) .

Advanced: How can researchers optimize the synthetic route to improve yield and reduce by-products?

Answer: Key steps include:

  • Reagent selection : Use chloroacetyl chloride in anhydrous dioxane with triethylamine to minimize hydrolysis side reactions during acetamide formation .
  • Temperature control : Maintain 20–25°C during nucleophilic substitution to prevent triazole ring decomposition .
  • Purification : Recrystallization from ethanol-DMF mixtures (as in ) enhances purity. Chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) isolates intermediates .
  • Catalysis : Palladium-catalyzed reductive cyclization (if applicable) could streamline multi-step synthesis, as suggested in .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For instance, and highlight how torsional angles (e.g., nitro group deviations from aromatic planes) and H-bonding networks (C–H⋯O) influence molecular packing and stability. Refinement protocols (riding H-atom models, anisotropic displacement parameters) ensure accurate electron density maps .

Advanced: What strategies address contradictions in reported bioactivity data across studies?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Dose-response validation : Replicate experiments across multiple concentrations to confirm IC₅₀ values.
  • Metabolic profiling : Assess stability in liver microsomes () to rule out false negatives from rapid degradation.
  • Structural analogs : Compare activity of derivatives (e.g., substituent variations on the triazole ring) to identify pharmacophores .

Basic: What solvent systems are suitable for recrystallizing this compound?

Answer: Ethanol-DMF mixtures (e.g., 3:1 v/v) are effective due to moderate polarity, which dissolves the acetamide core while precipitating impurities. Slow evaporation at 4°C promotes crystal growth . For chlorinated derivatives, dichloromethane-hexane gradients may also work .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Focus on key residues (e.g., Ser530 for COX-2 inhibition) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., chloro groups) with activity trends using descriptors like logP and polar surface area .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding interactions .

Advanced: What experimental controls are essential in stability studies under physiological conditions?

Answer:

  • pH buffers : Test stability in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Light/oxygen controls : Store samples in amber vials under N₂ to assess photodegradation/oxidation.
  • Analytical methods : Monitor degradation via HPLC (C18 column, acetonitrile-water gradient) and confirm by LC-MS .

Advanced: How can regioselectivity challenges in triazole functionalization be mitigated?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive NH sites during alkylation .
  • Metal catalysts : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures precise 1,4-triazole substitution .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

Basic: What are the key storage conditions to maintain compound stability?

Answer: Store at –20°C in airtight, light-protected containers under inert gas (argon). Desiccants (silica gel) prevent hydrolysis of sulfanyl and acetamide groups .

Advanced: How can in vitro metabolic pathways be elucidated using hepatocyte models?

Answer:

  • Microsomal incubation : Incubate with rat/human liver microsomes + NADPH. Quench reactions at intervals (0–120 min) and analyze metabolites via UPLC-QTOF-MS .
  • CYP inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .
  • Reactive intermediate trapping : Add glutathione (GSH) to detect electrophilic metabolites forming GSH adducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.